![molecular formula C10H17N3O2 B3018667 Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate CAS No. 2248405-33-4](/img/structure/B3018667.png)
Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate
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Description
Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.265. It belongs to the class of 5-amino-pyrazoles, which are known to be potent reagents in organic and medicinal synthesis .
Synthesis Analysis
5-amino-pyrazoles, such as Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate, are synthesized using a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The synthesis methods are classified based on how well studied the pyrazolopyridine fragment is .Molecular Structure Analysis
The molecular structure of Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate is characterized by a pyrazole ring fused to a carboxylate group . Pyrazoles are common motifs in a wide range of synthesized drugs, polymers, dyes, and functional materials .Chemical Reactions Analysis
5-amino-pyrazoles are versatile synthetic building blocks used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-6-7(8(11)13(5)12-6)9(14)15-10(2,3)4/h11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFSZUZCRDCTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-1,3-dimethylpyrazole-4-carboxylate |
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